

3-Ethylrhodanine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	3-Ethylrhodanine	
Cat. No.:	B1362658	Get Quote

CAS Number: 7648-01-3 Molecular Formula: C5H7NOS2

This technical guide provides an in-depth overview of **3-Ethylrhodanine**, a heterocyclic organic compound belonging to the rhodanine family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties

3-Ethylrhodanine, also known as 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is a solid at room temperature with a pale yellow to orange appearance.[1] Key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

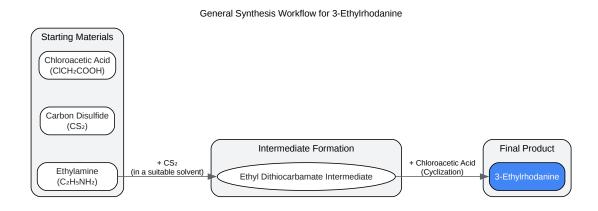


Property	Value	Reference
CAS Number	7648-01-3	[1][2][3]
Molecular Formula	C5H7NOS2	[2][3]
Molecular Weight	161.25 g/mol	[4]
Melting Point	36-40 °C	[4]
Boiling Point	128 °C at 4 mmHg	[4]
Density	1.303 g/mL	[4]
Appearance	Pale yellow to yellow to brown powder or fused solid	[1]
Purity (GC)	≥97.5%	

Synthesis of 3-Ethylrhodanine

While a definitive, detailed step-by-step protocol for the synthesis of the parent **3- Ethylrhodanine** is not readily available in the reviewed literature, the general synthesis of Nsubstituted rhodanines provides a foundational methodology. This typically involves the
reaction of an amine with carbon disulfide and a haloacetic acid. A plausible synthetic route for **3-Ethylrhodanine** is outlined below, based on established principles of rhodanine synthesis.





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Caption: General synthetic workflow for **3-Ethylrhodanine**.

Experimental Protocols Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[1][2][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[1]

Materials:



- Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 3-Ethylrhodanine (dissolved in a suitable solvent like DMSO to create a stock solution)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom sterile microplates
- Multichannel pipette
- Microplate reader

Procedure:

- · Cell Seeding:
 - Harvest and count the cells, ensuring high viability (>90%).
 - Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1,000 to 100,000 cells per well).
 - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[3]
- Compound Treatment:
 - Prepare serial dilutions of the 3-Ethylrhodanine stock solution in the cell culture medium to achieve the desired final concentrations.
 - Remove the old medium from the wells and add the medium containing different concentrations of 3-Ethylrhodanine. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).



- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
 [3]
- MTT Addition and Incubation:
 - After the incubation period, add 10 μL of the MTT solution to each well.[6]
 - Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[6] A purple precipitate should be visible under a microscope.
- Formazan Solubilization and Absorbance Reading:
 - Add 100 μL of the solubilization solution to each well.[6]
 - Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[2]
 - Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Biological Activity and Signaling Pathways

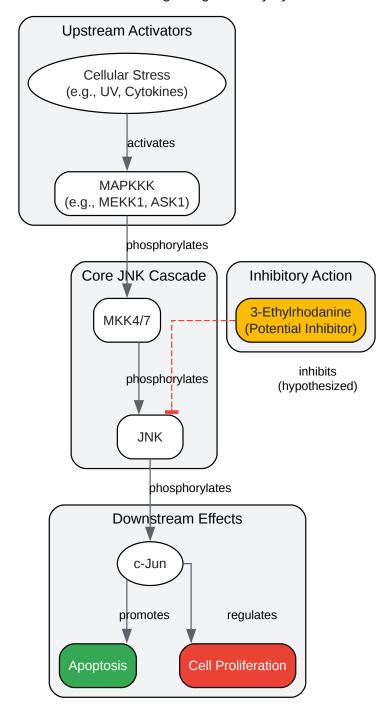
Rhodanine and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[7] Several studies have indicated that rhodanine-based compounds can act as inhibitors of various enzymes, including kinases and phosphatases, which are crucial components of cellular signaling pathways.

While specific data on the direct interaction of **3-Ethylrhodanine** with a particular signaling pathway is limited, the rhodanine scaffold is known to be a key feature in inhibitors of pathways such as the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a subset



of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a critical role in regulating cellular processes like proliferation, differentiation, and apoptosis.

Potential Inhibition of the JNK Signaling Pathway by Rhodanine Derivatives





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Caption: Hypothesized inhibition of the JNK signaling pathway by **3-Ethylrhodanine**.

The diagram above illustrates a potential mechanism of action where **3-Ethylrhodanine**, as a representative of the rhodanine class, may inhibit the JNK signaling cascade. This inhibition would prevent the phosphorylation of downstream targets like c-Jun, thereby affecting cellular outcomes such as apoptosis and proliferation. It is important to note that this is a hypothesized pathway based on the known activities of rhodanine derivatives, and further research is required to confirm the specific molecular targets of **3-Ethylrhodanine**.

Conclusion

3-Ethylrhodanine serves as a foundational scaffold in the development of novel therapeutic agents. Its straightforward structure and amenability to chemical modification make it an attractive starting point for the synthesis of more complex and potent derivatives. The information provided in this technical guide, from its fundamental properties to its potential biological activities, is intended to support and facilitate further research into this promising class of compounds. The detailed experimental protocol for cytotoxicity assessment offers a practical tool for investigators to evaluate the anticancer potential of **3-Ethylrhodanine** and its analogues. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways through which **3-Ethylrhodanine** exerts its biological effects.

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